molecular formula C7H4BrClO4S B2585672 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride CAS No. 2171914-13-7

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride

Cat. No.: B2585672
CAS No.: 2171914-13-7
M. Wt: 299.52
InChI Key: GOKZUQQEUODVBQ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride typically involves the bromination of 1,3-benzodioxole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The sulfonylation step involves the reaction of the brominated benzodioxole with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are often conducted in an inert atmosphere (e.g., nitrogen or argon) and require a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used.

    Coupling Reactions: The major products are biaryl compounds formed through the formation of carbon-carbon bonds.

Scientific Research Applications

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized benzodioxole derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, while the bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-benzodioxole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

    5-Bromo-1,3-benzodioxole-4-carboxaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group, leading to different reactivity and applications.

    5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains fluorine atoms, which can influence its chemical properties and reactivity.

Uniqueness

5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and the preparation of complex molecules.

Properties

IUPAC Name

5-bromo-1,3-benzodioxole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKZUQQEUODVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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